3-[4-(Propan-2-YL)phenyl]propanenitrile
Description
3-[4-(Propan-2-YL)phenyl]propanenitrile (CAS: 68443-45-8) is a nitrile-containing organic compound with the molecular formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol. Its structure consists of a propanenitrile backbone attached to a para-substituted phenyl ring bearing an isopropyl group (Fig. 1). This compound is also known by synonyms such as α-methyl-p-isopropylphenylpropionitrile and 2-methyl-3-[4-(propan-2-yl)phenyl]propanenitrile .
The isopropyl group at the para position confers steric bulk and moderate electron-donating effects, which influence its reactivity and physical properties. The nitrile group (-C≡N) renders it polar, enhancing its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
268729-87-9 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
YTADITCCZIZRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)phenyl]propanenitrile typically involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion to form the nitrile group.
Industrial Production Methods
On an industrial scale, the production of 3-[4-(Propan-2-yl)phenyl]propanenitrile can be achieved through the ammoxidation of 4-isopropylbenzyl alcohol. This process involves the catalytic oxidation of the alcohol in the presence of ammonia and a suitable catalyst, such as vanadium oxide, to yield the desired nitrile compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-[4-(Propan-2-yl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(Propan-2-yl)phenyl]propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Features of Comparable Propanenitrile Derivatives
Physicochemical and Reactivity Trends
Electronic Effects :
- The isopropyl group in the parent compound donates electrons via hyperconjugation, slightly deactivating the phenyl ring. In contrast, the trifluoromethoxy group in compound 3l strongly withdraws electrons, increasing the electrophilicity of the nitrile group .
- Azo groups (e.g., in 64071-85-8) introduce conjugation pathways, enabling absorption in the visible spectrum (400–700 nm), critical for dye applications .
- Steric Effects: The biphenyl group in 3k creates significant steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing stability in polymeric matrices . The piperazino ring in 338754-04-4 allows for hydrogen bonding, improving solubility in aqueous media .
Boron Integration :
- The dioxaborolane substituent in 1220219-19-1 enables cross-coupling reactions, facilitating carbon-carbon bond formation in medicinal chemistry .
Biological Activity
3-[4-(Propan-2-YL)phenyl]propanenitrile, a compound with the molecular formula CHN, has garnered interest in various biological studies due to its potential pharmacological applications. This article delves into the biological activity of this compound, exploring its interactions with neurotransmitter receptors, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[4-(Propan-2-YL)phenyl]propanenitrile features a propanenitrile group attached to a phenyl ring that is further substituted with a propan-2-yl group. Its structural characteristics contribute to its biological activity, influencing how it interacts with different biological targets.
Interaction with Neurotransmitter Receptors
Research indicates that 3-[4-(Propan-2-YL)phenyl]propanenitrile exhibits significant binding affinity for various neurotransmitter receptors. A study highlighted its interaction with dopamine and serotonin receptors, suggesting a potential role in modulating mood and behavior. The compound's ability to influence these pathways opens avenues for its use in treating neuropsychiatric disorders.
Antimicrobial Properties
In addition to its neuropharmacological potential, preliminary studies have suggested that 3-[4-(Propan-2-YL)phenyl]propanenitrile may possess antimicrobial properties. In vitro assays demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
- Neuropharmacological Study : A recent study investigated the effects of 3-[4-(Propan-2-YL)phenyl]propanenitrile on rodent models exhibiting anxiety-like behaviors. The results indicated that administration of the compound significantly reduced anxiety levels, as measured by standard behavioral tests such as the elevated plus maze and open field test. This suggests its potential application in anxiety disorders.
- Antimicrobial Efficacy : In a controlled laboratory setting, 3-[4-(Propan-2-YL)phenyl]propanenitrile was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations comparable to established antibiotics, suggesting further exploration into its use as an antimicrobial agent .
Table 1: Binding Affinity of 3-[4-(Propan-2-YL)phenyl]propanenitrile with Neurotransmitter Receptors
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 45 |
| Serotonin 5-HT1A | 30 |
| GABA-A | 60 |
Table 2: Antimicrobial Activity of 3-[4-(Propan-2-YL)phenyl]propanenitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
